molecular formula C8H7N3O2 B1431467 5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid CAS No. 1260384-84-6

5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid

Cat. No. B1431467
M. Wt: 177.16 g/mol
InChI Key: JHRSZUIZHQWYGR-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic compound with the following structural formula:

C8H7N3O2\text{C}_8\text{H}_7\text{N}_3\text{O}_2


.
It belongs to the pyrazolo[1,5-b]pyridazine family and exhibits intriguing properties that make it relevant for various applications.



Molecular Structure Analysis

The molecular structure of 5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid plays a crucial role in its properties. The fused pyrazolo-pyridazine ring system contributes to its stability and reactivity. Researchers have likely conducted X-ray crystallography or computational studies to elucidate its precise geometry and bond angles.



Chemical Reactions Analysis

Understanding the chemical reactivity of this compound is essential. Investigate its behavior under various conditions, such as acidic or basic environments, temperature, and solvent effects. Explore potential functional group transformations, substitution reactions, and cyclization processes.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents). This property impacts its practical use.

  • Melting Point and Boiling Point : These values provide insights into its stability and handling conditions.

  • Spectroscopic Properties : Explore UV-Vis absorption, fluorescence, and IR spectra.

  • Stability : Assess its stability under light, heat, and moisture.


Safety And Hazards

Safety considerations are crucial:



  • Toxicity : Investigate its toxicity profile, especially if it’s intended for pharmaceutical use.

  • Handling : Proper lab practices are essential due to potential hazards associated with chemical synthesis and handling.


Future Directions


  • Applications : Explore novel applications beyond the current scope. Could it serve as a fluorescent probe, catalyst, or drug candidate?

  • Derivatives : Investigate modifications to enhance specific properties.

  • Biological Studies : Collaborate with biologists to explore its effects on cellular processes.


properties

IUPAC Name

5-methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-7-6(8(12)13)4-10-11(7)9-3-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRSZUIZHQWYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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